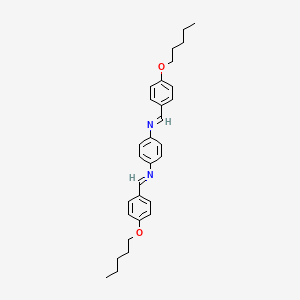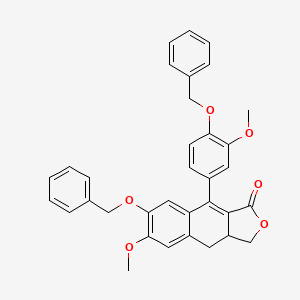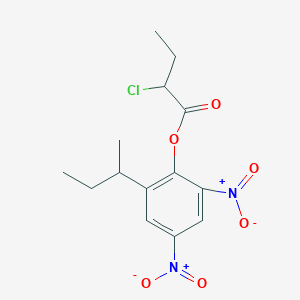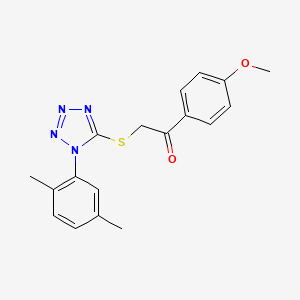
1,1'-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane is an organic compound with a unique structure that includes a chlorinated butene moiety and two cyclopropane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane typically involves the reaction of 4-chlorobut-1-ene with cyclopropane derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 4-chlorobut-1-ene is reacted with cyclopropylmagnesium bromide in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products are typically alkanes or alkenes.
科学研究应用
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
相似化合物的比较
Similar Compounds
4-Chlorobut-1-ene: A simpler compound with similar reactivity but lacking the cyclopropane rings.
1,1’-(4-Chloro-1-butene-1,1-diyl)bis(4-methylbenzene): A compound with a similar chlorobutene moiety but different substituents.
Uniqueness
1,1’-(4-Chlorobut-1-ene-1,1-diyl)dicyclopropane is unique due to the presence of two cyclopropane rings, which impart distinct chemical and physical properties. These rings can influence the reactivity and stability of the compound, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
7515-69-7 |
|---|---|
分子式 |
C10H15Cl |
分子量 |
170.68 g/mol |
IUPAC 名称 |
(4-chloro-1-cyclopropylbut-1-enyl)cyclopropane |
InChI |
InChI=1S/C10H15Cl/c11-7-1-2-10(8-3-4-8)9-5-6-9/h2,8-9H,1,3-7H2 |
InChI 键 |
VZHMUSDBQCLUNB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=CCCCl)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)
![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)


